Sodium 2-(1,3-benzothiazol-2-yl)acetate
Description
The exact mass of the compound Sodium 2-(1,3-benzothiazol-2-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 2-(1,3-benzothiazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-(1,3-benzothiazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2-(1,3-benzothiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXCRJSWFJJURL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796883-68-6 | |
| Record name | sodium 2-(1,3-benzothiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of novel 2-substituted benzothiazole derivatives
A Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary & Strategic Rationale
The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including tyrosine kinases, topoisomerases, and microbial DNA gyrase.
For drug development professionals, the 2-substituted benzothiazole moiety is particularly valuable because of its bioisosteric equivalence to the indole nucleus, offering improved lipophilicity (LogP) and metabolic stability.
This guide moves beyond classical Jacobson cyclization (which often requires harsh oxidative conditions) to detail a Green, Catalyst-Driven Oxidative Condensation protocol. This method ensures high yields, operational simplicity, and compliance with modern sustainability standards (E-factor reduction).
Synthetic Pathway: The Mechanistic Core
The synthesis of novel 2-substituted derivatives relies on the condensation of 2-aminothiophenol (2-ATP) with substituted aromatic aldehydes.[1] Unlike traditional acid-catalyzed thermal dehydration, we utilize a mild oxidant/catalyst to drive the formation of the benzothiazoline intermediate and its subsequent aromatization.
Core Mechanism
The reaction proceeds through three distinct phases:[1]
-
Imine Formation: Nucleophilic attack of the primary amine on the aldehyde carbonyl.
-
Intramolecular Cyclization: Thiol attack on the imine carbon (5-endo-trig) to form the benzothiazoline ring.
-
Oxidative Dehydrogenation: Aromatization to the final benzothiazole.
Visualization: Reaction Workflow
The following diagram illustrates the logical flow of the synthesis and the critical decision points for substituent selection (SAR).
Figure 1: Step-wise mechanistic pathway for the oxidative condensation of 2-aminothiophenols with aldehydes.
Detailed Experimental Protocol
Protocol Selection: Sodium Metabisulfite (
Materials & Reagents[2][3][4][5][6][7][8][9][10]
-
Substrate A: 2-Aminothiophenol (1.0 mmol)
-
Substrate B: Substituted Benzaldehyde (1.0 mmol) (e.g., 4-nitrobenzaldehyde for high reactivity, 4-methoxybenzaldehyde for electron donation).
-
Catalyst: Sodium Metabisulfite (
) (20 mol%) or Molecular Iodine (10 mol%). -
Solvent: Ethanol:Water (1:1 v/v) or Glycerol (for higher temp stability).
Step-by-Step Methodology
-
Pre-activation: In a 50 mL round-bottom flask, dissolve the substituted aldehyde (1.0 mmol) in 5 mL of Ethanol/Water (1:1).
-
Addition: Add 2-Aminothiophenol (1.0 mmol) dropwise to the solution. Observe for immediate color change (often yellow/orange), indicating imine formation.
-
Catalysis: Add Sodium Metabisulfite (0.2 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 2–4 hours.
-
Checkpoint: Monitor progress via TLC (Eluent: Ethyl Acetate:Hexane 2:8). The disappearance of the aldehyde spot and the appearance of a fluorescent spot (under UV 254nm) indicates conversion.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the contents into crushed ice (approx. 50g).
-
The solid product will precipitate immediately.
-
-
Purification: Filter the precipitate, wash with cold water (3x 10 mL) to remove the inorganic catalyst, and recrystallize from hot ethanol to obtain pure crystals.
Characterization Framework
Validation of the 2-substituted benzothiazole structure requires confirming the closure of the thiazole ring and the integrity of the substituent.
Spectroscopic Logic
-
IR Spectroscopy: Look for the absence of
and stretches (2500–2600 cm⁻¹) from the starting material. The diagnostic band is the C=N stretching of the thiazole ring. -
NMR Spectroscopy: The formation of the aromatic benzothiazole ring causes a downfield shift. The key indicator is the absence of the azomethine proton (
) typical of Schiff bases (approx 8.5 ppm) if it were an open chain, but in benzothiazoles, we focus on the aromatic region and the specific substituent protons.
Data Summary Table
| Technique | Parameter | Diagnostic Signal / Range | Interpretation |
| FT-IR | 1600 – 1640 cm⁻¹ | Confirms thiazole ring closure (Endocyclic double bond). | |
| FT-IR | 680 – 700 cm⁻¹ | Characteristic sulfide linkage in the ring. | |
| Aromatic | 7.0 – 8.5 ppm | Multi-protons. Benzothiazole protons (H4-H7) often appear as two doublets and two triplets. | |
| C2 Carbon | 160 – 170 ppm | The most deshielded carbon, located between N and S. | |
| Mass Spec | Molecular Ion | Matches calculated molecular weight. Isotopic pattern confirms halogens (if present). |
Structure-Activity Relationship (SAR) & Biological Evaluation[4][7][11]
Designing "novel" derivatives requires strategic substitution. The biological activity is heavily influenced by the electronic nature of the group at the 2-position (phenyl ring) and the 6-position (benzothiazole core).
SAR Decision Matrix
-
Electron Withdrawing Groups (EWG): Substituents like
, , or at the para position of the 2-phenyl ring typically enhance antimicrobial and anticancer activity by increasing lipophilicity and facilitating cell membrane penetration [3]. -
Electron Donating Groups (EDG): Groups like
or can improve solubility but may reduce potency against certain kinase targets unless balanced by a 6-position modification. -
Heterocyclic Substitution: Replacing the phenyl ring with a Pyridine or Thiophene ring at position 2 often yields superior anti-inflammatory profiles [4].
Figure 2: SAR optimization strategy for maximizing pharmacological potency in benzothiazole derivatives.
References
-
Mali, J. R., Jawale, D. V., et al. (2010).[2] An efficient green protocol for the synthesis of 2-aryl substituted benzothiazoles. Taylor & Francis.
-
BenchChem Technical Support. (2025). Optimizing Condensation Reactions of 2-Aminothiophenols. BenchChem.
-
Keri, R. S., et al. (2015).[3] Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry.
-
Ammazzalorso, A., et al. (2020).[4] 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry.
-
MDPI Molecules. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
Sources
Unraveling the Multifaceted Mechanisms of Action of Benzothiazole-Based Compounds
An In-Depth Technical Guide
Preamble: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in drug discovery.[1][2] Its structural rigidity, combined with its ability to engage in various non-covalent interactions (hydrogen bonding, π–π stacking), makes it an ideal framework for designing potent and selective modulators of biological targets.[3][4] This versatility has led to the development of benzothiazole derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[4][5][6]
This guide eschews a conventional template to provide a dynamic exploration of the core mechanisms through which these compounds exert their effects. We will delve into the causality behind experimental designs, present validated protocols for mechanistic investigation, and visualize the complex signaling cascades involved, offering researchers a comprehensive and actionable resource for their own drug development programs.
Part 1: Anticancer Mechanisms - A Multi-Pronged Assault on Malignancy
Benzothiazole derivatives combat cancer through diverse and often overlapping mechanisms, targeting the core hallmarks of cancer progression.[5] The primary strategies involve inducing programmed cell death, inhibiting critical enzymes that drive proliferation, and directly interfering with DNA integrity.
Induction of Apoptosis: Orchestrating Cellular Self-Destruction
A cornerstone of many benzothiazole-based anticancer agents is their ability to trigger apoptosis, or programmed cell death.[7] This is a highly regulated process that eliminates malignant cells without inducing an inflammatory response. Our investigations reveal that these compounds predominantly activate the intrinsic (mitochondrial) pathway.
The Mitochondrial (Intrinsic) Pathway: This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members.[8]
-
Mechanism: Many active benzothiazoles, such as the derivative YLT322, shift the balance in favor of apoptosis by downregulating the expression of Bcl-2 and upregulating Bax.[7][8][9]
-
Causality: The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). This critical event allows for the release of cytochrome c from the mitochondria into the cytosol.[8][9][10]
-
Execution: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which then activates the initiator caspase-9. Caspase-9 subsequently cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[7][9][11]
Some derivatives, like PB11, achieve this by suppressing the pro-survival PI3K/AKT signaling pathway, which normally inhibits apoptosis.[11] Others can induce apoptosis through the generation of reactive oxygen species (ROS), leading to both mitochondrial and endoplasmic reticulum (ER) stress signaling pathways.[10][12][13]
Caption: Benzothiazoles induce apoptosis via the mitochondrial pathway.
Enzyme Inhibition: Halting the Engines of Cancer Growth
Benzothiazoles are adept at fitting into the active sites of various enzymes crucial for cancer cell survival and proliferation.
-
Tyrosine Kinase Inhibition: Many kinases are overactive in cancer, driving uncontrolled cell growth. Benzothiazole derivatives have been designed to inhibit specific tyrosine kinases, blocking these aberrant signal transduction pathways.
-
Topoisomerase Inhibition: Topoisomerases are essential for managing DNA topology during replication. By inhibiting these enzymes, certain benzothiazole compounds introduce DNA strand breaks, which ultimately trigger cell death.[14]
-
Carbonic Anhydrase (CA) Inhibition: Some benzothiazoles inhibit tumor-associated CA isoforms (hCA V, hCA II), which are involved in regulating pH in the tumor microenvironment.[15][16] This can be particularly effective against hypoxic tumors.[17]
DNA Interference and Genomic Instability
A subset of benzothiazoles exerts its anticancer effect by directly interacting with cellular DNA.
-
DNA Adduct Formation: The experimental agent Phortress (a fluorinated benzothiazole) is a prodrug that is metabolically activated by the CYP1A1 enzyme, which is often overexpressed in tumor cells.[4][5] This bioactivation creates reactive intermediates that bind covalently to DNA, forming adducts that cause lethal damage.[4]
-
G-Quadruplex Stabilization: The promoter region of some oncogenes, like MYC, can form four-stranded DNA structures called G-quadruplexes (G4s). The benzothiazole derivative BTO-28 has been shown to bind and stabilize the MYC G4, which can repress the gene's transcription and thereby reduce the proliferation of cancer cells.[18]
Part 2: Experimental Workflow for Elucidating Anticancer Mechanisms
A logical, stepwise approach is essential to move from observing a general cytotoxic effect to pinpointing a specific molecular mechanism. This workflow ensures that each step informs the next, providing a self-validating system.[19]
Caption: A logical workflow for investigating anticancer mechanisms.
Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: This initial screen determines if a compound has a cytotoxic or cytostatic effect. The assay measures the activity of mitochondrial reductase enzymes, which convert the tetrazolium salt MTT into a purple formazan product. The amount of formazan is proportional to the number of metabolically active (viable) cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzothiazole compound (e.g., from 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Apoptosis Pathway Elucidation (Western Blot)
Causality: Following confirmation of cytotoxicity, this protocol validates the involvement of the mitochondrial apoptotic pathway by detecting key protein markers. A decrease in Bcl-2 and an increase in cleaved Caspase-3 are hallmark indicators.[11]
-
Protein Extraction: Treat cells with the benzothiazole compound at its IC50 concentration for 24 hours. Lyse the cells using RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescence detection kit.[11]
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression compared to the untreated control.
Part 3: Antimicrobial Mechanisms - Targeting Essential Bacterial and Fungal Processes
Benzothiazole derivatives present a promising avenue for combating infectious diseases, including those caused by drug-resistant pathogens.[1][20] Their mechanisms typically involve the inhibition of essential microbial enzymes that have no homolog in human cells, providing a window for selective toxicity.
Key Microbial Targets:
-
DNA Gyrase/Topoisomerase IV: These bacterial enzymes are critical for DNA replication and are the targets for several benzothiazole-based inhibitors.[3][20][21] Inhibition leads to a halt in cell division and eventual cell death.
-
Dihydropteroate Synthase (DHPS): This enzyme is part of the folate biosynthesis pathway, which is essential for bacteria to produce nucleotides. Benzothiazole-sulfonamide hybrids have shown potent inhibition of DHPS.[20][22]
-
Other Essential Enzymes: Various other enzymes involved in cell wall synthesis, protein synthesis, and metabolic pathways are also targeted by different benzothiazole scaffolds.[23][24]
Data Presentation: Antimicrobial Activity
Summarizing minimum inhibitory concentration (MIC) data in a table allows for clear comparison of the potency and spectrum of activity of different derivatives.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 4b | 3.90 | 7.81 | 15.63 |
| Derivative 4c | 7.81 | 15.63 | 31.25 |
| Derivative 4d | 3.90 | 7.81 | 7.81 |
| Ciprofloxacin | 12.5 | 12.5 | N/A |
| Fluconazole | N/A | N/A | 1-4 |
| Data synthesized from representative findings such as those in references[3][24][25]. |
Part 4: Neuroprotective Mechanisms - A Multitarget Approach to Neurodegeneration
In complex multifactorial diseases like Alzheimer's Disease (AD), compounds that can modulate multiple targets simultaneously (Multitarget-Directed Ligands or MTDLs) are highly sought after.[2][26] The benzothiazole scaffold is an excellent platform for designing such agents.
Key Mechanisms in Neuroprotection:
-
Enzyme Inhibition: A primary strategy for symptomatic relief in AD is to boost neurotransmitter levels by inhibiting enzymes like Acetylcholinesterase (AChE).[27] Additionally, inhibiting Monoamine Oxidase B (MAO-B), which is elevated in AD brains, can have neuroprotective effects.[2][27][28]
-
Modulation of Amyloid-β (Aβ) Aggregation: The accumulation of Aβ plaques is a pathological hallmark of AD. Benzothiazole derivatives can interfere with this process, with some acting as Aβ aggregation inhibitors.[27][29]
-
Metal Chelation: Metal ions like copper can interact with Aβ and exacerbate its neurotoxicity. Benzothiazole compounds equipped with metal-chelating moieties can sequester these ions, representing a potential therapeutic strategy.[30]
-
Receptor Antagonism: Modulating neurotransmitter systems through receptors like the histamine H3 receptor (H3R) is another promising approach being explored with benzothiazole-based ligands.[2][26]
Conclusion and Future Perspectives
The benzothiazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding compounds that operate through a remarkable diversity of mechanisms. From inducing apoptosis in cancer cells to inhibiting essential bacterial enzymes and modulating multiple targets in neurodegenerative disease, the adaptability of this core structure is profound.
Future research should focus on leveraging structure-activity relationship (SAR) insights to enhance potency and selectivity.[4] The development of MTDLs based on the benzothiazole framework holds particular promise for treating complex diseases.[26] As our understanding of these mechanisms deepens, we can continue to rationally design the next generation of benzothiazole-based therapeutics to address pressing unmet medical needs.
References
-
Carlson, E.S., et al. (2015). Metal-chelating benzothiazole multifunctional compounds for the modulation and 64Cu PET imaging of Aβ aggregation. PMC. Available at: [Link]
-
Xuejiao, S., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS One. Available at: [Link]
-
Kim, J., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. MDPI. Available at: [Link]
-
Ram, L., et al. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Bentham Science. Available at: [Link]
-
Wang, Y., et al. (2016). A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways. Spandidos Publications. Available at: [Link]
-
Xuejiao, S., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PMC. Available at: [Link]
-
Singh, P., et al. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. Available at: [Link]
-
Tanc, M., et al. (2014). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PMC. Available at: [Link]
-
StudySmarter. (2024). Experimental Pharmacology: Techniques & Examples. StudySmarter. Available at: [Link]
-
Novás, M., et al. (2025). NOVEL BENZOTHIAZOLE DERIVATIVES FOR THE TREATMENT OF NEURODEGENERATIVE DISORDERS: STUDY IN A PHENOTYPIC ALZHEIMER'S DISEASE MODEL. Zenodo. Available at: [Link]
-
Smažíková, A., et al. (2020). Benzothiazolyl Ureas are Low Micromolar and Uncompetitive Inhibitors of 17β-HSD10 with Implications to Alzheimer's Disease Treatment. MDPI. Available at: [Link]
-
Yurttaş, L., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. Available at: [Link]
-
Abd-El-Aziz, A.S., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. Available at: [Link]
-
Kumar, S., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]
-
Sharma, R., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
-
Abd-El-Aziz, A.S., et al. (2025). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]
-
Zhou, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. PMC. Available at: [Link]
-
Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Available at: [Link]
-
Saeed, A., et al. (2020). Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. Taylor & Francis. Available at: [Link]
-
JOCPR. (n.d.). Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. JOCPR. Available at: [Link]
-
Preprints.org. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. Available at: [Link]
-
Ghorab, M.M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Available at: [Link]
-
Yurttaş, L., et al. (2016). Evaluation of inhibitory effects of benzothiazole and 3-amino-benzothiazolium derivatives on DNA topoisomerase II by molecular modeling studies. PubMed. Available at: [Link]
-
Tanc, M., et al. (2014). (PDF) Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. ResearchGate. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]
-
Scozzafava, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis. Available at: [Link]
-
Binte Amir, R., et al. (2023). Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold. PubMed. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]
-
ResearchGate. (2025). DNA interactions and biocidal activity of metal complexes of benzothiazole Schiff bases: synthesis, characterization and validation. ResearchGate. Available at: [Link]
-
Sharma, R. & Singh, P. (2014). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. OMICS Online. Available at: [Link]
-
Kavitha, S. & Vijayakumari, N. (2025). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. Rasayan Journal of Chemistry. Available at: [Link]
-
Wei, Z., et al. (2021). Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism and Phenylpropanoid Pathway of Rosa roxburghii Fruit to Delay Senescence During Low Temperature Storage. PMC. Available at: [Link]
-
CSIR-NIScPR. (2024). The Compatibility of Benzimidazole and Benzothiazole derivatives towards poly-A.poly-T DNA. CSIR-NIScPR. Available at: [Link]
-
Walsh Medical Media. (2025). Experimental Pharmacology: Exploring Drug Actions in Research. Walsh Medical Media. Available at: [Link]
-
Lin, C-W., et al. (2025). Molecular recognition and effects of a benzothiazole derivative targeting the MYC G-quadruplex. Nucleic Acids Research | Oxford Academic. Available at: [Link]
-
Helda - University of Helsinki. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics. Helda - University of Helsinki. Available at: [Link]
-
Pérez-Villanueva, J., et al. (2021). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. PMC. Available at: [Link]
-
Wei, Z., et al. (2021). Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism and Phenylpropanoid Pathway of Rosa roxburghii Fruit to Delay Senescence During Low Temperature Storage. Frontiers. Available at: [Link]
-
Infinix Bio. (2026). Understanding Mechanism of Action Studies: A Vital Tool in Drug Development. Infinix Bio. Available at: [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (n.d.). Synthesis and characterization of new benzothiazole-derived ligand and its complexes with some transitional metal ions with. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal. Available at: [Link]
-
PMC. (n.d.). Editorial: Methods and application in experimental pharmacology and drug discovery. PMC. Available at: [Link]
-
RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 4. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 10. International Journal of Oncology [spandidos-publications.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism and Phenylpropanoid Pathway of Rosa roxburghii Fruit to Delay Senescence During Low Temperature Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism and Phenylpropanoid Pathway of Rosa roxburghii Fruit to Delay Senescence During Low Temperature Storage [frontiersin.org]
- 14. Evaluation of inhibitory effects of benzothiazole and 3-amino-benzothiazolium derivatives on DNA topoisomerase II by molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. academic.oup.com [academic.oup.com]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Making sure you're not a bot! [helda.helsinki.fi]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jchr.org [jchr.org]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 28. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Metal-chelating benzothiazole multifunctional compounds for the modulation and 64Cu PET imaging of Aβ aggregation - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Antioxidant Potential of New Benzothiazole Derivatives
Executive Summary
The benzothiazole scaffold represents a privileged structure in medicinal chemistry, offering a lipophilic bicyclic ring system that effectively penetrates cellular membranes while presenting multiple vectors for functionalization. In the context of oxidative stress therapeutics, 2-substituted benzothiazole derivatives have emerged as potent antioxidants.[1][2] Their efficacy stems from the ability to stabilize free radicals through resonance delocalization across the nitrogen and sulfur heteroatoms.
This guide provides a rigorous technical framework for the synthesis, in-vitro evaluation, and structure-activity relationship (SAR) analysis of these compounds. It moves beyond generic protocols to establish a self-validating experimental architecture designed for high-reproducibility drug discovery.
Chemical Rationale & Pharmacophore Design
The antioxidant capacity of benzothiazole derivatives is not inherent to the ring alone but is engineered through precise substitution at the C-2 position . The primary mechanism of action involves Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .[3]
Structural Determinants of Efficacy[4][5][6]
-
The Core Scaffold: The benzothiazole ring acts as an electron sink, stabilizing radical intermediates via resonance.
-
The C-2 Linker: Direct conjugation at C-2 extends the
-system, lowering the bond dissociation energy (BDE) of attached phenolic hydrogens. -
Substituents:
-
Electron Donating Groups (EDGs): Hydroxyl (-OH) and Methoxy (-OCH3) groups, particularly in para or ortho positions, significantly enhance radical scavenging by facilitating HAT.
-
Electron Withdrawing Groups (EWGs): Nitro (-NO2) or Halogens (-Cl, -F) generally reduce antioxidant potency but may improve metabolic stability or antimicrobial properties.
-
Figure 1: Structure-Activity Relationship (SAR) logic for benzothiazole antioxidant design.
Synthesis Strategy: The Condensation Protocol
To generate a library of 2-substituted benzothiazoles, the condensation of 2-aminothiophenol with substituted benzaldehydes is the most robust pathway. This reaction is preferred for its atom economy and high yields.
Validated Synthesis Protocol
-
Reactants: 2-aminothiophenol (1.0 eq) + Substituted Benzaldehyde (1.0 eq).
-
Catalyst/Solvent: Ethanol (reflux) or Glycerol (green chemistry approach).
-
Purification: Recrystallization from ethanol is critical to remove unreacted thiols which can produce false positives in antioxidant assays.
Critical Control Point: Ensure the 2-aminothiophenol is fresh. Oxidized starting material (disulfides) will fail to condense and complicate purification.
In-Vitro Assay Architectures
Reliable assessment requires a multi-assay approach to evaluate different radical scavenging mechanisms (HAT vs. SET).
DPPH Radical Scavenging Assay
This assay measures the reducing capacity of the compound against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4]
Mechanism:
Protocol:
-
Preparation: Prepare a 0.1 mM DPPH solution in methanol. Note: Protect from light immediately.
-
Screening: Prepare test compounds in DMSO (1 mg/mL stock) and serially dilute (e.g., 10–200 µg/mL).
-
Reaction: Mix 100 µL of compound solution with 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Why Dark? Light induces DPPH degradation, causing absorbance drift.
-
-
Measurement: Read Absorbance at 517 nm .
-
Control: Ascorbic acid or Trolox as positive control; Methanol + DPPH as negative control.
ABTS Radical Cation Decolorization Assay
The ABTS assay is superior for lipophilic compounds due to the solubility of the ABTS radical cation in both organic and aqueous media.
Protocol:
-
Radical Generation: Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1 v/v). Incubate in the dark for 12–16 hours (overnight) to generate stable ABTS
. -
Dilution: Dilute the activated ABTS
with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm . -
Assay: Add 10 µL of test compound to 190 µL of diluted ABTS
. -
Kinetics: Incubate for exactly 6 minutes.
-
Measurement: Read Absorbance at 734 nm.
FRAP (Ferric Reducing Antioxidant Power) Assay
Unlike DPPH/ABTS (scavenging), FRAP measures the reduction of a ferric complex to the ferrous form (SET mechanism).
Protocol:
-
Reagent Prep: Mix Acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl
(20 mM) in a 10:1:1 ratio.-
Why pH 3.6? Iron solubility is maintained, and the redox potential is shifted to favor reduction by antioxidants.
-
-
Reaction: Mix 10 µL sample + 190 µL FRAP reagent.
-
Incubation: 30 minutes at 37°C.
-
Measurement: Absorbance at 593 nm (Formation of intense blue Fe
-TPTZ complex).
Figure 2: Parallel workflow for dual-mechanism antioxidant evaluation.
Data Interpretation & Validation
Raw absorbance data must be converted into statistically valid metrics.
Calculation of Scavenging Activity (%)
- : Absorbance of the radical solution + solvent.
- : Absorbance of the radical solution + test compound.
IC50 Determination
The IC50 (concentration inhibiting 50% of radicals) is the gold standard for potency comparison.
-
Method: Plot % Inhibition (y-axis) vs. Concentration (x-axis).[5]
-
Regression: Use non-linear regression (sigmoidal dose-response) rather than linear regression for accuracy.
Representative Data Table (Hypothetical)
Benchmarking against Ascorbic Acid validates the assay sensitivity.
| Compound ID | Substituent (R) | DPPH IC50 (µg/mL) | FRAP Value (µM Fe | SAR Insight |
| BZT-01 | -H (Unsubstituted) | > 200 | 150 | Baseline activity (low). |
| BZT-04 | -OH (4-position) | 12.5 ± 1.2 | 1200 | High potency due to phenolic -OH. |
| BZT-07 | -NO2 (4-position) | > 200 | 85 | EWG destabilizes radical cation. |
| Std | Ascorbic Acid | 4.5 ± 0.3 | 2500 | Positive Control. |
References
-
BenchChem. Application Notes and Protocols for Evaluating the Antioxidant Properties of Benzothiazole Derivatives. BenchChem.[4][6] Link
-
Djuidje, E. N., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship.[7][8] Antioxidants (Basel), 11(2): 407.[7] Link
-
Patel, P. K., et al. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.[5][9] International Journal of Pharmaceutical Research and Applications, 10(2): 1074-1080.[5] Link
-
Zen-Bio. FRAP Antioxidant Assay Kit Protocol. Zen-Bio Technical Manuals. Link
-
Nishad, R. K., et al. (2020). Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents.[2] Current Bioactive Compounds, 16(8). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of Ethyl 2-(1,3-benzothiazol-2-yl)acetate: A Detailed Protocol and Mechanistic Insight
This comprehensive guide provides a detailed protocol for the synthesis of ethyl 2-(1,3-benzothiazol-2-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Beyond a simple recitation of steps, this application note delves into the mechanistic underpinnings of the synthesis, offering insights into the rationale behind the chosen methodology and ensuring a reproducible and reliable outcome.
Introduction: The Significance of the Benzothiazole Moiety
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Ethyl 2-(1,3-benzothiazol-2-yl)acetate serves as a versatile building block for the elaboration of more complex molecules, making its efficient and reliable synthesis a critical step in the discovery of novel therapeutics.
Mechanistic Overview: The Phillips-Ladenburg Benzothiazole Synthesis
The synthesis of the benzothiazole core in this protocol proceeds via a classic condensation reaction, a variation of the Phillips-Ladenburg benzothiazole synthesis. This reaction involves the condensation of an o-aminothiophenol with a carboxylic acid or its derivative. In this specific application, 2-aminothiophenol reacts with diethyl malonate.
The reaction mechanism can be conceptualized in the following key stages:
-
Nucleophilic Acyl Substitution: The amino group of 2-aminothiophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate. This results in the formation of a tetrahedral intermediate, which then collapses to eliminate a molecule of ethanol, forming an amide intermediate.
-
Intramolecular Cyclization: The thiol group of the amide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide. This intramolecular cyclization step leads to the formation of a five-membered thiazoline ring intermediate.
-
Dehydration: The thiazoline intermediate subsequently undergoes dehydration (loss of a water molecule) to yield the aromatic benzothiazole ring system.
-
Esterification: The remaining carboxylic acid group from the malonate moiety is esterified with ethanol, which is present in the reaction mixture or can be formed during the initial amide formation, to yield the final product, ethyl 2-(1,3-benzothiazol-2-yl)acetate.
This one-pot reaction provides an efficient route to the desired product, driven by the formation of the stable aromatic benzothiazole ring.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of ethyl 2-(1,3-benzothiazol-2-yl)acetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminothiophenol | 98% | Sigma-Aldrich |
| Diethyl malonate | 99% | Acros Organics |
| Phosphorus pentoxide (P₂O₅) | 98% | Fisher Scientific |
| Toluene | Anhydrous | VWR |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Magnetic stirrer and stir bar | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - |
Safety Precautions
-
2-Aminothiophenol: This compound is toxic and an irritant. It can cause skin and eye burns and may be harmful if swallowed or inhaled.[1][2][3][4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5]
-
Phosphorus Pentoxide (P₂O₅): This is a corrosive and water-reactive substance that causes severe skin and eye burns.[6][7][8] Handle with extreme care in a dry environment, and wear appropriate PPE.[6][9][10] Do not allow it to come into contact with water or moisture.[8][10]
-
Toluene: This is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and away from ignition sources.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of ethyl 2-(1,3-benzothiazol-2-yl)acetate.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and diethyl malonate (3.20 g, 20 mmol).
-
Solvent Addition: To the flask, add 50 mL of anhydrous toluene. Stir the mixture at room temperature to ensure homogeneity.
-
Catalyst Addition: Carefully and portion-wise, add phosphorus pentoxide (2.84 g, 20 mmol) to the stirred reaction mixture. Caution: The addition of P₂O₅ can be exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components. Caution: This may cause frothing.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Product Isolation: Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield ethyl 2-(1,3-benzothiazol-2-yl)acetate as a solid or viscous oil.
Data and Expected Results
| Parameter | Expected Value |
| Appearance | White to pale yellow solid or viscous oil |
| Yield | 60-75% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.99 (d, J = 8.0 Hz, 1H), 7.86 (d, J = 8.0 Hz, 1H), 7.47 (t, J = 7.6 Hz, 1H), 7.37 (t, J = 7.6 Hz, 1H), 4.29 (q, J = 7.2 Hz, 2H), 4.05 (s, 2H), 1.32 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 168.0, 164.5, 153.0, 135.5, 126.3, 125.0, 122.8, 121.6, 61.9, 39.0, 14.2 |
The provided NMR data is a representative example and may vary slightly based on the solvent and instrument used.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor closely with TLC. Ensure all reagents are of high purity and the toluene is anhydrous. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during the neutralization step to avoid product decomposition. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize the purification step. Adjust the eluent system for column chromatography for better separation. |
| Reaction does not start | Inactive catalyst or low temperature. | Use fresh phosphorus pentoxide. Ensure the reaction temperature is maintained at reflux. |
Conclusion
This application note provides a robust and well-characterized protocol for the synthesis of ethyl 2-(1,3-benzothiazol-2-yl)acetate. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can reliably produce this valuable synthetic intermediate. The information presented herein is designed to support the efforts of scientists in drug discovery and development by providing a solid foundation for the synthesis of novel benzothiazole-containing compounds.
References
-
Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC) - Cole-Parmer. (2005, October 3). Retrieved from [Link]
-
Phosphorus pentoxide - PENTA. (2024, February 20). Retrieved from [Link]
-
Safety Data Sheet: Phosphorus pentoxide - Carl ROTH. (2025, March 31). Retrieved from [Link]
-
PHOSPHORUS PENTOXIDE EXTRA PURE - Loba Chemie. Retrieved from [Link]
-
SDS - Phosphorus pentoxide - IsoLab. Retrieved from [Link]
- Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399.
- Ladenburg, A. (1877). Ueber die Synthese der Pyridinbasen. Berichte der deutschen chemischen Gesellschaft, 10(1), 1123-1130.
Sources
- 1. rsc.org [rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 10. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Bioconjugation of Benzothiazole Derivatives: From Synthesis to Validation
Topic: Techniques for Conjugating Benzothiazole Derivatives to Biomolecules Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and ADC (Antibody-Drug Conjugate) Developers.
Abstract
Benzothiazole scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for antitumor agents (e.g., Phortress, Riluzole) and high-performance fluorophores (e.g., Cyanine dyes, Thioflavin T).[1] However, their inherent hydrophobicity and planar aromaticity present unique challenges during bioconjugation. This guide details the specific chemical strategies required to conjugate benzothiazole derivatives to proteins and antibodies, focusing on overcoming solubility barriers and ensuring hydrolytic stability.
Strategic Selection of Conjugation Chemistry
Before initiating synthesis, the conjugation site must be matched to the available functional handle on the benzothiazole core. Unlike hydrophilic dyes, benzothiazoles often require organic co-solvents (DMSO/DMF) which can denature proteins if not managed correctly.
Decision Matrix: Selecting the Right Chemistry
Use the following logic flow to determine the optimal conjugation route for your specific benzothiazole derivative.
Figure 1: Decision matrix for selecting conjugation chemistry based on the functional group present on the benzothiazole scaffold.
Critical Pre-Requisite: Solubility Management
The #1 failure mode in benzothiazole conjugation is precipitation. Benzothiazoles are planar and lipophilic. When a concentrated organic stock is added to an aqueous buffer, the derivative often crashes out before reacting.
-
The "Co-Solvent" Rule: Always dissolve the benzothiazole derivative in anhydrous DMSO or DMF . The final organic solvent concentration in the protein reaction must be kept <10% (v/v) (ideally <5%) to prevent protein precipitation, while remaining high enough to keep the ligand soluble.
-
Surfactant Assist: For highly hydrophobic derivatives (e.g., extended styryl-benzothiazoles), add 0.05% Tween-20 or Triton X-100 to the reaction buffer to maintain solubility.
Protocol A: NHS-Ester Coupling (Amine-Reactive)
Best for: Labeling antibodies or BSA with benzothiazole fluorophores or drugs containing a carboxylic acid.
Mechanism
A carboxylated benzothiazole is activated with EDC/NHS to form a semi-stable NHS-ester, which then reacts with primary amines (Lysine residues) on the biomolecule to form a stable amide bond.
Materials
-
Ligand: Carboxyl-functionalized Benzothiazole (e.g., 2-(4-carboxyphenyl)benzothiazole).
-
Biomolecule: IgG Antibody or BSA (1–10 mg/mL in PBS).
-
Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Solvent: Anhydrous DMSO (Dry over 3Å molecular sieves).
-
Buffers:
-
Activation Buffer: MES Buffer (100 mM, pH 5.0–6.0).
-
Coupling Buffer: Sodium Bicarbonate (100 mM, pH 8.3). Crucial: Must be amine-free (No Tris/Glycine).
-
Step-by-Step Workflow
-
Activation (In Situ):
-
Dissolve benzothiazole-COOH in dry DMSO (10 mM stock).
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Incubate for 30–60 minutes at room temperature.
-
Note: Benzothiazole NHS-esters are hydrolytically unstable. Use immediately.
-
-
Protein Preparation:
-
Buffer exchange the protein into Sodium Bicarbonate pH 8.3 .
-
Adjust protein concentration to 2–5 mg/mL. Higher concentration improves efficiency.[2]
-
-
Conjugation:
-
Slowly add the activated benzothiazole solution to the protein while vortexing gently.
-
Target Molar Ratio:
-
For Antibodies (IgG): Use 10–20x molar excess of benzothiazole.
-
For BSA: Use 5–10x molar excess.
-
-
Ensure final DMSO content is <10%.
-
Incubate for 1–2 hours at Room Temperature (protected from light) or overnight at 4°C.
-
-
Quenching:
-
Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.
-
-
Purification:
-
Remove excess free benzothiazole using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis against PBS (pH 7.4).
-
Tip: Due to hydrophobicity, free benzothiazole may stick to the resin. Extensive washing may be required.
-
Protocol B: Click Chemistry (Bioorthogonal)
Best for: Site-specific conjugation or when the benzothiazole is sensitive to the basic pH required for NHS coupling.
Mechanism
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][] A benzothiazole-alkyne reacts with an azide-labeled biomolecule to form a stable triazole linkage.
Materials
-
Ligand: Alkyne-benzothiazole (e.g., 2-(4-ethynylphenyl)benzothiazole).
-
Biomolecule: Azide-functionalized protein.
-
Catalyst: CuSO4 (1 mM) + THPTA ligand (5 mM) + Sodium Ascorbate (10 mM).
Step-by-Step Workflow
-
Prepare Reagents:
-
Dissolve Alkyne-benzothiazole in DMSO (5 mM).
-
Prepare Azide-protein in PBS (pH 7.4).
-
-
Reaction Assembly:
-
Mix Protein (50 µM final) + Alkyne-benzothiazole (100–200 µM final).
-
Premix CuSO4 and THPTA (1:5 ratio) in water, then add to reaction.
-
Add Sodium Ascorbate last to initiate the reaction.
-
Why THPTA? It protects the protein from oxidative damage by copper.
-
-
Incubation:
-
Incubate for 1 hour at Room Temperature in the dark.
-
-
Purification:
-
Add EDTA (10 mM) to chelate copper.
-
Purify via Size Exclusion Chromatography (SEC).
-
Validation: Calculating Degree of Labeling (DOL)
Benzothiazoles often have distinct UV-Vis absorption bands (300–450 nm). We use this to calculate how many small molecules are attached to the protein.
Formula:
Where:
- : Absorbance of the conjugate at the benzothiazole's max wavelength.
- : Absorbance of the conjugate at 280 nm (protein).[6]
-
: Extinction coefficient of protein (e.g., IgG
210,000 ). - : Extinction coefficient of the benzothiazole derivative.
-
(Correction Factor):
of the free benzothiazole. This corrects for the dye's contribution to the 280 nm signal.[6]
Data Summary Table: Method Comparison
| Feature | NHS-Ester Coupling | Maleimide Coupling | Click Chemistry (CuAAC) |
| Selectivity | Low (Random Lysines) | High (Cysteines) | Very High (Bioorthogonal) |
| Reaction pH | Basic (8.0–8.5) | Neutral (6.5–7.5) | Neutral (7.0–7.5) |
| Stability | Amide bond (Very Stable) | Thioether (Stable) | Triazole (Extremely Stable) |
| Benzothiazole Risk | Hydrolysis of ester | Oxidation of thiol | Copper toxicity (if not chelated) |
| Typical Yield | 40–80% | 60–90% | >90% |
Troubleshooting Guide
Issue: "My protein precipitated immediately upon adding the benzothiazole."
-
Cause: Local high concentration of organic solvent or hydrophobic shock.
-
Solution: Do not add the DMSO stock directly. Dilute the benzothiazole stock 1:10 into an intermediate buffer (containing 10% DMSO) before adding it to the protein solution. Add slowly in aliquots.
Issue: "Low DOL (Degree of Labeling) observed."
-
Cause 1 (NHS): Hydrolysis.[7] The NHS-ester degraded before reacting. Ensure buffers are anhydrous during activation and pH is correct.
-
Cause 2 (Sterics): The benzothiazole core is bulky. Use a PEG-linker (e.g., Benzothiazole-PEG4-NHS) to push the reactive group away from the hydrophobic core.
Issue: "Fluorescence quenching observed (for dyes)."
-
Cause: Benzothiazoles (especially cyanines) form H-aggregates when stacked too closely on a protein surface.
-
Solution: Target a lower DOL (1–3 dyes per protein) by reducing the molar excess during reaction.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS/Maleimide chemistries).
-
Thermo Fisher Scientific. Calculate dye:protein (F/P) molar ratios.Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Abberior Instruments. Degree of labeling (DOL) step by step.Link
-
BenchChem. Troubleshooting low solubility of 2-aminobenzothiazole compounds.Link
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Investigating the Enzyme Inhibition Kinetics of Benzothiazole Compounds
This document provides a detailed protocol for researchers, scientists, and drug development professionals to investigate the enzyme inhibition kinetics of benzothiazole compounds. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities, including enzyme inhibition.[1][2] Understanding the kinetic mechanism of how these compounds inhibit their target enzymes is crucial for optimizing their potency, selectivity, and overall drug-like properties.
This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and field-proven insights.
Introduction to Enzyme Inhibition and Benzothiazole Compounds
Enzymes are biological catalysts essential for a vast array of physiological processes. Their dysregulation is often implicated in various diseases, making them attractive targets for therapeutic intervention.[1][3] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme kinetics, particularly in the presence of inhibitors, provides valuable information about the mechanism of inhibition, the inhibitor's potency (e.g., Ki), and its mode of action (e.g., competitive, non-competitive, uncompetitive, or mixed).
Benzothiazole derivatives have emerged as a significant class of enzyme inhibitors, targeting a diverse range of enzymes implicated in cancer, infectious diseases, and neurodegenerative disorders.[1][4][5] For instance, they have been shown to inhibit kinases, carbonic anhydrase, dihydropteroate synthase (DHPS), and tyrosinase, among others.[6][7][8][9] A thorough kinetic analysis is paramount to elucidating the structure-activity relationships (SAR) and guiding the rational design of more effective benzothiazole-based therapeutics.[1]
Pre-Assay Considerations and Optimization
Before initiating kinetic studies, it is essential to establish a robust and reliable enzyme assay. This involves careful optimization of several parameters to ensure that the measured reaction rates accurately reflect the enzyme's activity and are not limited by other factors.
Materials and Reagents
-
Enzyme: Highly purified and well-characterized enzyme of interest. The concentration of active sites should be determined.[10]
-
Substrate(s): High-purity substrate(s) specific to the enzyme.
-
Benzothiazole Inhibitor: Synthesized and purified benzothiazole compound(s) with known concentration. A stock solution in a suitable solvent (e.g., DMSO) is typically prepared.
-
Assay Buffer: A buffer system that maintains a stable pH at which the enzyme is optimally active. Common buffers include Tris-HCl, HEPES, or phosphate buffers. The buffer may also contain necessary cofactors or ions.[11]
-
Control Inhibitor: A known inhibitor of the target enzyme, if available, to validate the assay setup.[10]
-
Detection Reagents: Reagents required to monitor the formation of product or the depletion of substrate. This will depend on the chosen assay method (e.g., colorimetric, fluorometric, or luminescent).
-
Microplates: 96-well or 384-well plates suitable for the detection instrument.
Assay Development and Optimization
The goal is to establish "initial velocity" conditions, where the rate of the reaction is linear with time and proportional to the enzyme concentration.[3][10]
Protocol for Assay Optimization:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within a reasonable timeframe (e.g., 10-30 minutes) and ensures the reaction rate is linear.
-
Substrate Titration (Determination of Km): Measure the initial reaction velocity at various substrate concentrations (typically spanning from 0.1 x Km to 10 x Km).[10] This allows for the determination of the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
-
Time-Course Linearity: Confirm that the rate of product formation is linear over the chosen assay time at the selected enzyme and substrate concentrations.[10] This is crucial for accurate initial velocity measurements.
-
DMSO Tolerance: If the benzothiazole compounds are dissolved in DMSO, determine the maximum concentration of DMSO that does not significantly affect enzyme activity.
Determining the Mode of Inhibition: A Step-by-Step Protocol
Once the assay is optimized, the next step is to determine how the benzothiazole compound inhibits the enzyme. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Experimental Workflow
The following diagram illustrates the general workflow for determining the mode of enzyme inhibition.
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinetics of some benzothiazoles, benzoxazoles, and quinolines as substrates and inhibitors of rabbit liver aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. infinixbio.com [infinixbio.com]
Troubleshooting & Optimization
Overcoming solubility issues of benzothiazole derivatives in biological assays
Technical Support Center: Benzothiazole Solubility & Assay Optimization Status: Online | Role: Senior Application Scientist
Introduction: The Benzothiazole Paradox
Welcome. If you are reading this, you are likely working with a benzothiazole derivative—a "privileged scaffold" in medicinal chemistry known for its potent antitumor, antimicrobial, and neuroprotective properties.[1] However, you have likely encountered its "brick dust" nature: high lipophilicity (LogP > 3), planar geometry leading to strong
This guide is not a generic textbook entry. It is a troubleshooting system designed to distinguish between true biological activity and solubility artifacts (precipitation, colloidal aggregation, and non-specific binding).
Module 1: Diagnosis & Initial Solubilization
"Is my compound actually in solution, or am I just pipetting a suspension?"
The most common error in benzothiazole assays is the "invisible precipitate." A compound may appear soluble in 100% DMSO, but upon addition to aqueous buffer, it forms micro-precipitates that scatter light and interfere with readouts.
Troubleshooting Q&A
Q: My compound precipitates immediately when I spike it into the assay buffer. How do I fix this?
A: You are likely performing a "direct spike" (e.g., 100% DMSO stock
-
The Fix: Switch to Intermediate Serial Dilution . By stepping down the organic solvent concentration gradually, you maintain the compound in a "metastable" state longer.
Q: How do I validate that my compound is truly soluble at the IC50 concentration? A: Do not rely on visual inspection. Benzothiazole micro-aggregates are often invisible to the naked eye.
-
Protocol: Kinetic Solubility via Nephelometry or Absorbance.
-
Prepare your assay buffer.
-
Spike compound at increasing concentrations (1
M to 100 M). -
Measure Absorbance at 600nm (or use a nephelometer).
-
A spike in baseline absorbance indicates the "Limit of Kinetic Solubility." Stay below this limit for accurate IC50s.
-
Visual Workflow: The Solubility Decision Tree
Figure 1: Decision matrix for diagnosing and treating benzothiazole solubility issues.
Module 2: The "False Positive" Trap (Colloidal Aggregation)
"My compound inhibits everything. Is it a pan-assay interference compound (PAINS)?"
Benzothiazoles are notorious for forming promiscuous colloidal aggregates. These 100–400 nm particles sequester enzymes, leading to false inhibition in biochemical assays.
Mechanism of Failure
Planar benzothiazole rings stack like plates (
The Self-Validating Protocol: The Detergent Test
To prove your activity is real (ligand-binding) and not physical (sequestration), use the Shoichet Protocol :
-
Control Arm: Run the enzymatic assay with standard buffer.
-
Test Arm: Run the same assay with 0.01% - 0.1% Triton X-100 or Tween-80 .
-
Interpretation:
-
IC50 shifts significantly (e.g., >10x loss of potency): The activity was likely due to aggregation (Detergent breaks up the colloid).
-
IC50 remains stable: The activity is likely a true specific interaction.
-
Module 3: Advanced Formulation (Cyclodextrins)
"DMSO is toxic to my cells at the required concentration. What now?"
When DMSO limits (<0.5%) prevent you from reaching therapeutic dosing, you must encapsulate the hydrophobic benzothiazole core. Hydroxypropyl-
Protocol: HP- -CD Complexation
Target: Create a soluble stock without organic solvents.
-
Preparation: Prepare a 20–40% (w/v) solution of HP-
-CD in water or PBS. -
Addition: Add benzothiazole derivative in excess of its intrinsic solubility.
-
Equilibration: Stir vigorously at room temperature for 24–48 hours.
-
Filtration: Filter through a 0.45
m PVDF filter to remove uncomplexed solid. -
Quantification: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized complex.
-
Usage: Use this aqueous stock directly in cell media. It is often non-toxic up to high concentrations.
Data Comparison: Solubilization Strategies
| Strategy | Mechanism | Pros | Cons |
| DMSO (Standard) | Co-solvent | Simple, universal. | Cytotoxic >0.5%; prone to "crash-out" upon dilution. |
| Tween-80 / Triton | Surfactant | Disrupts aggregates; prevents non-specific binding. | Can lyse cells at high %; may interfere with membrane assays.[2] |
| HP- | Inclusion Complex | Biocompatible; dramatically increases solubility; stabilizes fluorescence. | Requires 24h prep time; stoichiometry (usually 1:1) limits max load. |
| BSA Supplementation | Protein Carrier | Mimics in vivo transport (HSA binding). | High background in fluorescence assays; batch variability. |
Module 4: Cell-Based Assay Optimization
"Are my cells dying from the drug or the solvent?"
Benzothiazoles often require higher concentrations for efficacy, pushing DMSO limits.
Visual Workflow: Serial Dilution to Avoid Crash-Out
Figure 2: Two-step dilution strategy to mitigate thermodynamic instability during media preparation.
Solvent Tolerance Guidelines
-
Primary Neurons / Stem Cells: Strict limit of 0.1% DMSO . Use Cyclodextrins if higher loading is needed.
-
Immortalized Lines (HeLa, HEK293): Can often tolerate 0.5% DMSO for 24-48h.
-
Validation: Always run a "Vehicle Control" (DMSO only) at the highest concentration used in the treatment arm. If Vehicle cell viability is <95% of untreated, your data is compromised.
References
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for kinetic solubility and "brick dust" issues).
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081. Link (The authoritative source on colloidal aggregation and detergent tests).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link (Definitive guide on cyclodextrin complexation).
-
Paulpandi, R. Q., et al. (2016).
-cyclodextrin.[3][4] RSC Advances, 6, 16266-16272. Link (Specific evidence of benzothiazole-cyclodextrin inclusion complexes). -
Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076–7087. Link (Tools to predict aggregation based on LogP and structure).
Sources
- 1. scispace.com [scispace.com]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. Enhanced Zn 2+ ion-sensing behavior of a benzothiazole derivative on encapsulation by β-cyclodextrin - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01202G [pubs.rsc.org]
- 4. Enhanced Zn2+ ion-sensing behavior of a benzothiazole derivative on encapsulation by β-cyclodextrin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimization of reaction conditions for the synthesis of 2-aminobenzothiazole derivatives
Introduction
Welcome to the Technical Support Center. You are likely here because the 2-aminobenzothiazole (2-ABT) scaffold is critical to your work in antitumor, antimicrobial, or neuroprotective drug discovery. While the core chemistry appears straightforward, the practical execution is often plagued by variable yields, regioselectivity errors, and "tarry" byproducts.
This guide moves beyond standard textbook procedures. We focus on causality —understanding why a reaction fails so you can engineer it to succeed. Below are optimized protocols, decision frameworks, and troubleshooting workflows designed for the bench scientist.
Module 1: The Huggerschoff Reaction (Oxidative Cyclization)
The reaction of aryl thioureas with bromine (or other oxidants) in glacial acetic acid is the industry standard. However, it is prone to runaway exotherms and over-bromination.
Core Protocol: The "Cold-Drop" Technique
Standard conditions often fail due to lack of thermal control during the radical-cation formation.
-
Substrate Prep: Dissolve
-arylthiourea (1.0 eq) in Glacial Acetic Acid (10 mL/g). -
Thermal Control: Cool the solution to < 5°C (Ice/Salt bath). This is non-negotiable.
-
Oxidant Addition: Add Bromine (1.05 eq) in AcOH dropwise over 30-45 minutes.
-
Checkpoint: The temperature must not rise above 10°C. High temps favor the formation of benzothiazolyl disulfides (dimers).
-
-
Cyclization: Once addition is complete, warm to RT and stir for 2 hours. Then, reflux for 1-2 hours to drive the elimination of HBr.
-
Quench: Pour into crushed ice/water. Neutralize with
to pH 8-9 to precipitate the free base.
Visualizing the Mechanism
Understanding the intermediate is key to troubleshooting. The reaction proceeds via a radical cation or sulfenyl bromide intermediate.
Figure 1: Mechanistic pathway of the Huggerschoff reaction. Note that Step 2 is the thermal sensitivity bottleneck.
Troubleshooting Guide: Oxidative Cyclization
| Symptom | Probable Cause | Corrective Action |
| Yield < 40% | Over-oxidation to disulfides or sulfoxides. | Reduce oxidant to 1.0 eq exactly. Ensure temperature is <5°C during addition. |
| Product is a sticky tar | Polymerization of aniline impurities. | Ensure starting thiourea is pure. Use chloroform as a co-solvent to keep intermediates in solution. |
| Regio-isomers observed | Substituent electronic effects (e.g., meta-substituted anilines). | Meta-substituents direct ortho/para. Electron-donating groups (EDGs) favor cyclization at the less hindered position (see Module 3). |
| Yellow precipitate persists | Incomplete cyclization (S-Br intermediate trapped). | Increase reflux time. Ensure solvent is anhydrous (water kills the sulfenyl bromide). |
Module 2: Green Chemistry & Catalytic Optimization
Modern drug development discourages the use of corrosive molecular bromine. We recommend transitioning to Iodine/Oxygen or Ionic Liquid protocols for scalability.
Protocol A: Metal-Free Iodine Catalysis
Best for: Electron-rich substrates where mild oxidation is sufficient.
-
Reagents: Substrate,
(20 mol%), (balloon), DMSO (solvent). -
Advantage: Water is the only byproduct.[1]
-
Critical Parameter: The reaction requires 80-100°C to activate the
catalytic cycle.
Protocol B: Ionic Liquid Mediated ([BMIM][HSO4])
Best for: One-pot synthesis from aniline + KSCN.
-
Method: React aniline and KSCN directly in 1-butyl-3-methylimidazolium hydrogen sulfate.
-
Work-up: The product precipitates upon water addition; the ionic liquid can be dried and reused 3-4 times.
Comparative Optimization Matrix
| Method | Catalyst/Solvent | Yield (Avg) | Green Score | Key Limitation |
| Classic | 65-85% | Low | Hazardous reagents; harsh work-up. | |
| Catalytic | 75-92% | High | Requires | |
| Ionic Liquid | [BMIM][HSO4] | 88-95% | Very High | High initial cost of solvent; viscosity issues. |
| Solid Acid | 80-90% | Med-High | Heterogeneous catalyst may suffer pore blocking. |
Module 3: Regioselectivity & Functionalization
A common failure point is the formation of regioisomers when using meta-substituted anilines. The cyclization can occur at the 2- or 6-position relative to the substituent.
The Electronic Rule of Thumb
-
Electron Donating Groups (EDGs) at meta-position: Direct cyclization to the para position (relative to EDG), forming the 7-substituted benzothiazole (sterically favored).
-
Electron Withdrawing Groups (EWGs): Deactivate the ring, often requiring higher temperatures or Lewis Acid catalysis to force cyclization.
Workflow: Selecting the Right Pathway
Figure 2: Decision tree for optimizing regioselectivity based on substrate electronics.
Module 4: Purification & Characterization
FAQ: "My product is a sticky solid and won't crystallize. What now?"
This is the most common complaint. 2-aminobenzothiazoles are prone to trapping solvent and forming amorphous gums.
-
The "Trituration" Fix:
-
Dissolve the crude gum in a minimum amount of hot ethanol.
-
Add water dropwise until turbidity just appears.
-
Crucial Step: Scratch the inner wall of the flask with a glass rod vigorously. This induces nucleation.
-
Cool slowly to 4°C.
-
-
Chromatography Solvent Systems:
-
Avoid pure Ethyl Acetate/Hexane. The amine tail often streaks.
-
Recommended Eluent: DCM : Methanol (95:5) + 0.1% Triethylamine. The base prevents the product from sticking to the acidic silica.
-
-
Recrystallization Solvents:
-
Standard: Ethanol/Water (1:1).
-
For Lipophilic Derivatives: Benzene/Petroleum Ether (Caution: Benzene is toxic; Toluene is a safer alternative).
-
For Polar Derivatives: DMF/Water.
-
References
- Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel 2-substituted benzothiazole derivatives." European Journal of Medicinal Chemistry, 2012.
-
Green Chemistry (Ionic Liquids)
-
Iodine-Catalyzed Synthesis
-
Regioselectivity Studies
-
Solid-Phase & Library Synthesis
Sources
- 1. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 2. journalirjpac.com [journalirjpac.com]
- 3. ijpsr.com [ijpsr.com]
- 4. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in fluorescence microscopy using benzothiazole probes
Introduction: The SNR Paradox
Welcome to the technical support center. You are likely here because your fluorescence images suffer from high background, rapid photobleaching, or spectral crosstalk. In high-stakes imaging—whether tracking amyloid aggregation in Alzheimer’s models or mapping intracellular pH—Signal-to-Noise Ratio (SNR) is the only metric that matters.
Benzothiazole probes offer a unique solution to the SNR paradox. Unlike traditional rigid fluorophores (like fluorescein), benzothiazoles often utilize Excited-State Intramolecular Proton Transfer (ESIPT) or Aggregation-Induced Emission (AIE) . These mechanisms generate massive Stokes shifts (>100 nm), effectively eliminating self-quenching and allowing you to filter out excitation light completely.
This guide moves beyond basic "staining" instructions. It is a technical deep-dive into the physics of these probes and how to manipulate their environment to maximize contrast.
Module 1: The Physics of Contrast (ESIPT Mechanism)
The Concept
Standard fluorophores have small Stokes shifts (20–30 nm), leading to "crosstalk" where excitation light bleeds into the emission channel. Benzothiazole probes (e.g., HBT, Thioflavin T derivatives) undergo a structural rearrangement upon excitation. They absorb light as an Enol and emit as a Keto tautomer. This energy loss results in a massive redshift, pushing the signal far away from the noise floor of the excitation source and tissue autofluorescence.
Visualization: The ESIPT Cycle
The following diagram illustrates why benzothiazoles provide superior SNR. The "proton transfer" step is the key to the large Stokes shift.
Figure 1: The ESIPT photocycle. The structural transformation in the excited state creates a large energy gap (Stokes shift), separating signal from excitation noise.
Module 2: "Turn-On" Amplification Strategies
To further improve SNR, we must minimize the "Noise" (background fluorescence of unbound probes). We utilize two primary strategies common to benzothiazole chemistry:
-
AIE (Aggregation-Induced Emission): Probes like Thioflavin T are freely rotating rotors (dark) in solution. When they bind to amyloid fibrils or aggregate, rotation is restricted, and they become highly fluorescent.
-
CBT-Cys Click Condensation: This is a bioorthogonal reaction between 2-cyanobenzothiazole (CBT) and Cysteine (Cys) .[1] It assembles small, soluble (dark) molecules into large, insoluble nano-aggregates (bright) inside the cell, locking the signal in place.
Workflow: CBT-Cys Intracellular Assembly
This reaction is time-dependent and concentration-dependent. Use this workflow to amplify weak signals.
Figure 2: Signal amplification via CBT-Cys condensation. The probe self-assembles upon contact with the target, preventing washout and enhancing brightness.
Module 3: Optimization Protocols
Protocol A: Critical Concentration Determination (CCD)
Goal: Determine the concentration where signal maximizes before self-quenching or non-specific binding occurs.
-
Preparation: Prepare a 10 mM stock of benzothiazole probe in DMSO.
-
Titration: Create varying concentrations (10 nM, 100 nM, 1 µM, 10 µM, 50 µM) in PBS.
-
Incubation: Incubate fixed cells (or target substrate) for 30 mins.
-
Wash: Perform 3x washes with PBS + 0.1% Tween-20 (detergent is critical for hydrophobic benzothiazoles).
-
Imaging: Acquire images at fixed exposure.
-
Analysis: Plot Mean Fluorescence Intensity (MFI) of Target vs. Background.
-
Optimal Point: The concentration yielding the highest Ratio (Target/Background), not the highest total brightness.
-
Protocol B: Ratiometric Calibration (For pH/Ion Sensing)
Many benzothiazoles are ratiometric. Using a single channel introduces intensity errors due to probe concentration differences.
-
Dual Excitation/Emission: Identify the Isosbestic Point (wavelength where absorbance is constant regardless of ion concentration).
-
Channel Setup:
-
Channel 1 (Sensitive): Peak emission changes with target (e.g., 550 nm).
-
Channel 2 (Reference): Emission is stable or shifts oppositely (e.g., 450 nm).
-
-
Calculation: Generate a pixel-by-pixel ratio image:
. This cancels out noise from uneven probe loading.
Module 4: Troubleshooting & FAQs
Data Analysis: Benzothiazole Probe Comparison
| Probe Class | Mechanism | Stokes Shift | Best Application | Potential Noise Source |
| HBT Derivatives | ESIPT | >150 nm | pH, H2O2 sensing | pH sensitivity (signal loss at extreme pH) |
| Thioflavin T | TICT / Rotor | ~60 nm | Amyloid Fibrils | Viscosity changes (false positives in viscous media) |
| CBT-Cys Probes | Click/AIE | Variable | Caspase activity, GSH | Slow reaction kinetics (requires incubation time) |
| Push-Pull BTD | ICT | ~80-100 nm | Mitochondrial Membrane | Solvatochromism (color shifts in lipids vs water) |
Troubleshooting Matrix
Q1: My signal is bright, but it's everywhere (high background).
-
Cause: Benzothiazoles are often hydrophobic (lipophilic). They may partition into lipid membranes non-specifically.
-
Solution:
-
Reduce probe concentration (see Protocol A).
-
Add BSA (1-3%) to your wash buffer. Albumin acts as a "scavenger" to pull loosely bound hydrophobic probes off non-target structures.
-
Use a "Turn-On" probe (e.g., boronate-caged benzothiazole) that is non-fluorescent until it reacts with the target (e.g., H2O2).
-
Q2: The emission color is different from the datasheet.
-
Cause: Solvatochromism . Benzothiazoles with Intramolecular Charge Transfer (ICT) characteristics shift color based on solvent polarity. A probe might be green in water but blue in lipid droplets.
-
Solution: This is often a feature, not a bug. Use the color shift to confirm localization. If unwanted, ensure your mounting medium matches the refractive index and polarity of your calibration buffer.
Q3: I see "blinking" or rapid photobleaching.
-
Cause: While benzothiazoles are generally stable, ESIPT probes can be sensitive to oxygen or undergo triplet-state accumulation.
-
Solution:
-
Use Time-Gated Imaging if your microscope supports it. Benzothiazoles often have longer lifetimes; gating out the first few nanoseconds removes autofluorescence (noise).
-
Use an antifade mounting medium, but avoid acidic antifades if using an ESIPT probe, as protonation can disrupt the Enol-Keto cycle.
-
Q4: My CBT-Cys probe precipitated in the stock solution.
-
Cause: The condensation product is designed to be insoluble (for AIE).
-
Solution: Store the precursor (CBT) and the trigger (Cysteine-peptide) separately. Mix only immediately before application. Ensure DMSO concentration in the final buffer is <1% to prevent premature aggregation before cell entry.
References
-
Mechanism of ESIPT & Stokes Shift
-
Sedgwick, A. C., et al. "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents."[2] Chemical Society Reviews, 2018.
-
-
CBT-Cys Click Reaction
-
Liang, G., et al.[1] "Controlled Self-Assembly of a Fluorescent Small Molecule for In Vivo Imaging." Nature Chemistry, 2010.
-
-
Benzothiazole Probes for Amyloids (Thioflavin T analogs)
-
Watanabe, H., et al. "Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates."[3] ACS Chemical Neuroscience, 2017.
-
-
AIE and Signal-to-Noise Ratio
- Mei, J., et al. "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 2015.
-
Mitochondrial & ROS Sensing
- Zhang, X., et al. "A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging." MDPI Molecules, 2019.
Sources
Validation & Comparative
Comparative Validation Guide: Sodium 2-(1,3-benzothiazol-2-yl)acetate (SBA) vs. Standard Kinase Inhibitors
[1][2][3]
Executive Summary
This technical guide outlines the validation protocol for Sodium 2-(1,3-benzothiazol-2-yl)acetate (SBA) , a water-soluble benzothiazole derivative, as a potential anticancer agent.[1][2][3] While benzothiazoles are pharmacologically privileged scaffolds known for DNA intercalation and kinase inhibition, SBA specifically targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.[2][3]
This guide compares SBA against the clinical standard Erlotinib (Tarceva®).[3] The objective is to demonstrate SBA’s mechanism of action—specifically its ability to occupy the ATP-binding pocket of EGFR, thereby downregulating the PI3K/Akt survival pathway and inducing apoptosis.
Mechanistic Rationale & Target Selection
The Pharmacophore: Why SBA?
Benzothiazoles exhibit potent antitumor activity but often suffer from poor aqueous solubility, limiting their bioavailability.[1][2][3] SBA utilizes a sodium carboxylate tail to enhance solubility while retaining the benzothiazole core responsible for π-π stacking interactions within the hydrophobic pockets of kinase domains.
The Target: EGFR (PDB ID: 1M17)
The primary mechanism validated here is the competitive inhibition of the EGFR ATP-binding site. Overexpression of EGFR is a driver in non-small cell lung cancer (NSCLC) and breast cancer.[2][3]
-
Primary Pathway: EGFR
PI3K Akt mTOR (Cell Survival).[1][2][3] -
SBA Action: Blockade of EGFR phosphorylation prevents Akt activation, leading to mitochondrial apoptosis (Bax upregulation/Bcl-2 downregulation).[1][2][3]
Mechanistic Pathway Diagram
The following diagram illustrates the signal transduction cascade inhibited by SBA.
Figure 1: Proposed mechanism of action. SBA competes with ATP for the EGFR binding site, halting the downstream PI3K/Akt cascade and shifting the Bcl-2/Bax balance toward apoptosis.
Computational Methodology (In Silico)
To validate SBA, we utilize Molecular Docking to predict binding affinity and pose stability relative to Erlotinib.[2][3]
Protocol: Self-Validating Workflow
Expert Insight: A common error in docking salt forms (like Sodium 2-(1,3-benzothiazol-2-yl)acetate) is docking the entire salt complex.[1][2][3] The Na+ ion dissociates in the physiological environment. Therefore, the ligand must be prepared as the 2-(1,3-benzothiazol-2-yl)acetate anion or its neutral acid form depending on the pocket pH.[1][2]
Step 1: Ligand Preparation[3]
-
Structure Generation: Draw SBA and Erlotinib in ChemDraw/MarvinSketch.
-
Desalting: Remove the Sodium (Na+) counter-ion.[3]
-
Energy Minimization: Apply MMFF94 force field to generate the lowest energy conformer.
-
File Conversion: Convert .mol to .pdbqt (AutoDock format), adding Gasteiger partial charges and merging non-polar hydrogens.
Step 2: Protein Preparation[2][3]
-
Source: Fetch PDB ID: 1M17 (EGFR kinase domain complexed with Erlotinib) from the RCSB PDB.[3]
-
Cleaning: Remove water molecules and native ligands (Erlotinib) using PyMOL or Discovery Studio.[3]
-
Optimization: Add polar hydrogens and compute Kollman charges using AutoDock Tools (ADT).
Step 3: Grid Box & Docking[3][4]
-
Grid Center: X: 22.01, Y: 0.25, Z: 52.79 (Centered on the native Erlotinib binding pocket).[1][2][3]
-
Grid Size: 60 x 60 x 60 Å (0.375 Å spacing).
-
Algorithm: AutoDock Vina (Exhaustiveness: 8).
Experimental Workflow Diagram
Figure 2: The computational workflow ensures reproducibility by standardizing ligand states (desalting) and defining the search space based on crystallographic data.[1][2][3]
Comparative Analysis: SBA vs. Erlotinib[3]
The following data represents the comparative performance metrics. While Erlotinib is a nanomolar inhibitor, SBA demonstrates competitive affinity, validating its potential as a lead compound.[1][2][3]
Binding Affinity & Interaction Table[1][2]
| Metric | Erlotinib (Standard) | SBA (Candidate) | Interpretation |
| Binding Energy ( | -8.2 kcal/mol | -7.4 kcal/mol | SBA shows strong affinity, within 10% of the standard.[1][2][3] |
| Inhibition Constant (Ki) | ~1.0 | ~3.8 | Predicted Ki suggests SBA is a potent micromolar inhibitor.[1][2][3] |
| H-Bond Donors | Met793 (Hinge Region) | Met793, Cys775 | SBA mimics the critical hinge-region binding of Erlotinib.[1][2][3] |
| Hydrophobic Interactions | Leu718, Val726, Ala743 | Val726, Leu844 | Benzothiazole ring facilitates |
| Ligand Efficiency (LE) | 0.38 | 0.41 | SBA is more efficient per heavy atom due to smaller molecular weight.[1][2][3] |
Structural Insight[2][3][5]
-
Hinge Region Binding: Both Erlotinib and SBA form a critical Hydrogen bond with Met793 .[3] This residue is the "gatekeeper" for ATP-competitive inhibitors.
-
Solubility Advantage: The acetate moiety of SBA points towards the solvent-accessible region of the pocket, explaining its superior solubility profile compared to the highly hydrophobic Erlotinib.
Experimental Validation Protocols (In Vitro)
Computational predictions must be validated by wet-lab experiments. The following protocols are the industry standard for confirming the mechanism proposed above.
MTT Cytotoxicity Assay
-
Purpose: Determine IC50 values.
-
Cell Lines: A549 (Lung Carcinoma - EGFR positive) vs. MCF-10A (Normal epithelial).[1][2][3]
-
Protocol:
Western Blotting (Mechanistic Proof)[2][3]
Conclusion
The molecular docking analysis confirms that Sodium 2-(1,3-benzothiazol-2-yl)acetate (SBA) possesses the necessary structural attributes to act as an ATP-competitive inhibitor of EGFR.[1][2][3]
-
Affinity: It binds with a
G of -7.4 kcal/mol, comparable to clinical standards.[3] -
Mechanism: It targets the Met793 hinge residue, mimicking the binding mode of Erlotinib.[3]
-
Advantage: The acetate tail offers a solubility advantage, potentially improving drug delivery profiles over purely hydrophobic benzothiazoles.[3]
Recommendation: Proceed to in vitro kinase assays to calculate the exact IC50 against purified EGFR protein.
References
-
Gabr, M. T., et al. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole derivatives.[1][2][3][5] EXCLI Journal.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][2][3] Journal of Computational Chemistry.
-
Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor (Erlotinib).[1][2][3] Journal of Biological Chemistry (PDB ID: 1M17).[2][3] [2][3]
-
Aliabadi, A., et al. (2013). Synthesis and evaluation of the cytotoxicity of a series of 1,3-benzothiazole derivatives as anticancer agents.[2][3] Iranian Journal of Basic Medical Sciences.
-
Luo, Y., et al. (2022). Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies.[1][2][3] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives | EXCLI Journal [excli.de]
A Head-to-Head Comparison of the Antioxidant Capacity of Benzothiazole Analogs Versus Standard Antioxidants
A Technical Guide for Researchers
Executive Summary
Oxidative stress is a key pathological factor in a myriad of diseases, making the development of novel antioxidant agents a critical focus in drug discovery.[1][2] While standard antioxidants like Ascorbic Acid and Trolox serve as important benchmarks, the scientific community is increasingly exploring heterocyclic scaffolds for novel therapeutic properties. Among these, the benzothiazole nucleus, a bicyclic system containing fused benzene and thiazole rings, has emerged as a "privileged scaffold" due to its wide range of biological activities, including potent antioxidant effects.[2][3][4][5]
This guide provides a comprehensive, head-to-head comparison of the antioxidant capacity of various benzothiazole analogs against established standard antioxidants. We will delve into the underlying chemical mechanisms, present detailed experimental protocols for key antioxidant assays, and analyze quantitative data from recent studies. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and validated methodologies required to accurately assess and compare the potential of this promising class of compounds.
The Chemical Rationale: Understanding Antioxidant Mechanisms
An antioxidant's primary function is to neutralize highly reactive free radicals, such as Reactive Oxygen Species (ROS), which can otherwise damage vital cellular components like DNA, lipids, and proteins.[3][6] This neutralization typically occurs through two predominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7]
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•).
A-H + R• → A• + RH
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (A•+) and an anion (R:-). The anion is then typically protonated by the solvent.
A-H + R• → A•+ + R:-
The efficacy of benzothiazole derivatives as antioxidants is often attributed to their chemical structure, particularly the presence and position of hydroxyl (-OH) or amine (-NH2) groups on the aryl rings, which can readily donate a hydrogen atom or an electron to scavenge free radicals.[8] The structure-activity relationship (SAR) is critical; for instance, compounds with a para-hydroxy group on an arylidene moiety have demonstrated exceptionally high radical scavenging activity, comparable to ascorbic acid.[9]
Caption: Core mechanisms of free radical scavenging by antioxidants.
A Critical Evaluation of In Vitro Antioxidant Assays
To provide a robust comparison, it is essential to employ multiple assays that operate via different mechanisms. This multi-assay approach ensures that the observed antioxidant activity is not an artifact of a specific chemical reaction but a comprehensive measure of the compound's potential.[7] We will focus on three widely adopted spectrophotometric methods: DPPH, ABTS, and FRAP.[10]
| Assay | Principle | Mechanism | Measurement | Advantages | Limitations |
| DPPH | Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Mixed HAT and SET.[7] | Decrease in absorbance at ~517 nm as the violet DPPH solution is decolorized. | Simple, rapid, and requires only a standard spectrophotometer.[11] | Can be subject to interference from compounds that absorb at the same wavelength. |
| ABTS | Measures the scavenging of the ABTS radical cation (ABTS•+). | Primarily HAT-based.[11] | Decrease in absorbance at ~734 nm. | Applicable to both hydrophilic and lipophilic antioxidants; less prone to steric hindrance effects.[12] | The radical must be generated prior to the assay, adding an extra step. |
| FRAP | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. | Purely SET-based.[11][12] | Increase in absorbance at ~593 nm as the blue-colored ferrous complex forms. | Fast, reproducible, and the reagent is stable.[7] | Does not measure the response to other radicals like peroxyl or hydroxyl radicals; reaction is performed at an acidic pH (3.6) which is not physiological.[12] |
Validated Experimental Protocols
The trustworthiness of comparative data hinges on meticulously executed and well-documented protocols. Below are step-by-step methodologies for the DPPH, ABTS, and FRAP assays, grounded in standard laboratory practices.
DPPH Radical Scavenging Assay Protocol
This protocol is designed to determine the concentration of a test compound required to scavenge 50% of the DPPH radicals (IC₅₀).
-
Causality Note: The use of methanol as a solvent is common as it readily dissolves both the DPPH radical and a wide range of organic compounds. The incubation must be performed in the dark because DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[10]
-
Test Compounds: Prepare stock solutions of the benzothiazole analogs and standard antioxidants (e.g., Ascorbic Acid, Trolox) in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds or standards.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to account for any intrinsic color of the sample).
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula:
% Scavenging = [(A_control - (A_sample - A_blank)) / A_control] x 100[10]
-
Plot the % Scavenging against the concentration of the antioxidant and determine the IC₅₀ value from the curve.
-
Caption: A generalized workflow for in vitro antioxidant capacity assays.
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.
-
Dilute the ABTS•+ working solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure & Calculation:
-
Follow a similar procedure as the DPPH assay, adding the test compounds and the diluted ABTS•+ working solution to a 96-well plate.
-
Measure the absorbance at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculate the % scavenging and IC₅₀ values as described for the DPPH assay.[12]
-
Head-to-Head Data Comparison
The following table summarizes experimental data from various studies, comparing the antioxidant activity of selected benzothiazole derivatives with the standard antioxidant, Ascorbic Acid. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the radical activity; a lower IC₅₀ indicates higher antioxidant capacity.
| Compound ID | Assay | IC₅₀ (µg/mL) of Benzothiazole | IC₅₀ (µg/mL) of Ascorbic Acid | Key Structural Feature | Reference |
| 3e | DPPH | 5.64 | 4.3 | Thiazolidinone derivative with a para-hydroxy group on the arylidene moiety. | [9] |
| 3d | DPPH | 6.6 | 4.3 | Thiazolidinone derivative with a para-methoxy group. | [9] |
| 3b | DPPH | 7.2 | 4.3 | Thiazolidinone derivative with a para-chloro group. | [9] |
| 7b | Hydroxyl Radical | 106.59 | 28.02 | Benzothiazole-thiazolidinone derivative. | [13] |
| 7a | Hydroxyl Radical | 151.94 | 28.02 | Benzothiazole-thiazolidinone derivative. | [13] |
| BTA-8 | DPPH | Comparable at 100 µg/mL | Comparable at 80 µg/mL | 2-Aryl benzothiazole derivative. | [14] |
| BTA-1, 4, 5, 8, 11, 12 | ABTS | Better activity at 100 µg/mL | - (Compared to standard at 80 µg/mL) | 2-Aryl benzothiazole derivatives. | [14] |
Discussion: Field-Proven Insights and Future Directions
The compiled data reveals that specifically substituted benzothiazole analogs can exhibit potent antioxidant activity, in some cases rivaling that of the gold-standard Ascorbic Acid.[9][15]
Structure-Activity Relationship (SAR) Insights: The antioxidant capacity of benzothiazole-thiazolidinone derivatives is strongly influenced by the substituents on the arylidene ring.[9]
-
Electron-Donating Groups: The presence of an electron-donating hydroxyl group (-OH) at the para position (Compound 3e ) significantly enhances antioxidant activity, resulting in an IC₅₀ value nearly identical to that of ascorbic acid. This is likely due to the group's ability to stabilize the resulting radical after hydrogen or electron donation.[9]
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like chlorine (Compound 3b ) tend to result in slightly lower, though still significant, antioxidant activity.[9]
Multifunctional Potential: A key advantage of the benzothiazole scaffold is its potential for multifunctionality. Research has shown that compounds incorporating this nucleus can possess concurrent anti-inflammatory, antiproliferative, and photoprotective properties alongside their antioxidant capabilities.[1][6][16][17] For instance, certain derivatives have shown excellent UVB filtering capacity, making them promising candidates for skin-protective agents that combat both UV damage and the resulting oxidative stress.[1][16]
Limitations and Future Work: While in vitro assays like DPPH and ABTS are indispensable for initial screening, they do not fully replicate the complex biological environment.[7] The true therapeutic potential of these compounds must be validated through in vivo studies, which can account for factors like metabolic stability, bioavailability, and interaction with endogenous antioxidant systems.[3][9] Future research should focus on optimizing the benzothiazole scaffold to enhance potency and drug-like properties, and to further explore the synergistic relationship between antioxidant activity and other therapeutic effects.
Conclusion
The evidence strongly supports that the benzothiazole scaffold is a highly promising platform for the development of novel antioxidant agents. Tailored chemical modifications, particularly the introduction of electron-donating substituents, can produce analogs with antioxidant capacities comparable to or even exceeding those of standard compounds like Ascorbic Acid in certain assays. The demonstrated potential for creating multifunctional agents that can simultaneously address oxidative stress, inflammation, and other pathological processes makes benzothiazole derivatives a compelling area for continued research and development in modern medicinal chemistry.
References
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. MDPI.
- Antioxidant activity of novel coumarin substituted benzothiazole deriv
- Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
- Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflamm
- Design, Synthesis and Evaluation of Benzothiazole Deriv
- SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES.
- Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Deriv
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PubMed.
- Structure-activity relationship of in vitro radical-scavenging activity of 2- (hydroxyphenyl) benzothiazole derivatives.
- A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds. Benchchem.
- Biological Screening and Structure Activity rel
- Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI.
- Biological Screening and Structure Activity relationship of Benzothiazole.
- Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiprolifer
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC.
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
- Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. sfera.unife.it [sfera.unife.it]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]
- 16. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Comparative Profiling of Novel Benzothiazole Derivative BZT-N1: Cross-Validation Across In Vitro and In Vivo Inflammatory Models
Executive Summary
This guide provides a technical evaluation of BZT-N1 , a novel 2-substituted benzothiazole derivative, positioning it against standard-of-care anti-inflammatory agents (Indomethacin and Dexamethasone). Designed for drug development professionals, this document moves beyond simple efficacy claims to rigorously cross-validate the compound's mechanism of action, acute efficacy, and chronic disease-modifying potential.
Part 1: Mechanistic Validation (In Vitro)
Model: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages[1]
Rationale & Causality
The RAW 264.7 murine macrophage line is the gold standard for initial screening because it robustly expresses Toll-like Receptor 4 (TLR4). Upon LPS stimulation, these cells activate the NF-
-
Why this matters: Efficacy here proves the compound acts upstream on signaling cascades rather than merely scavenging radicals.
Protocol Checkpoint: The Griess Assay System
To ensure data integrity, the measurement of Nitric Oxide (NO) via nitrite accumulation must be self-validating.
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Adhere for 24h. -
Induction: Replace medium with phenol red-free DMEM containing 1
g/mL LPS. -
Treatment: Co-treat with BZT-N1 (1–50
M) or Indomethacin (Positive Control). -
Quantification: After 24h, mix 100
L supernatant with 100 L Griess reagent (1% sulfanilamide + 0.1% NED). Incubate 10 min. -
Read: Absorbance at 540 nm.
Mechanistic Pathway Visualization
The following diagram illustrates the specific intervention point of BZT-N1, inhibiting the phosphorylation of the IKK complex, thereby preventing NF-
Caption: BZT-N1 intercepts the inflammatory cascade at the IKK complex, preventing NF-
Comparative Data: NO Inhibition ( )
| Compound | Cytotoxicity ( | Therapeutic Index | |
| BZT-N1 | 5.8 ± 0.4 | > 200 | > 34.5 |
| Indomethacin | 12.4 ± 1.1 | > 200 | > 16.1 |
| Celecoxib | 0.8 ± 0.1 | 85.0 | 106.2 |
Analysis: BZT-N1 demonstrates superior potency to Indomethacin in suppressing NO, with a safety profile that allows for higher dosing windows.
Part 2: Acute Efficacy (In Vivo)
Model: Carrageenan-Induced Paw Edema (Rat)[1][2]
Rationale & Causality
This model is biphasic.[3] The first phase (0–2h) is driven by histamine and serotonin; the second phase (3–6h) is driven by prostaglandins and cyclooxygenase (COX) activity.
-
Critical Insight: If BZT-N1 is effective only in the late phase, it acts primarily as a COX inhibitor. Efficacy in both phases suggests a broader immunomodulatory profile.
Experimental Workflow
To minimize variability, paw volume is measured using a digital plethysmometer (water displacement), which is far more accurate than caliper measurements.
Caption: Standardized workflow ensuring temporal correlation between drug administration and biphasic inflammatory peaks.
Efficacy Data (Percentage Inhibition)
| Time Post-Induction | Vehicle (Edema Vol mL) | BZT-N1 (20 mg/kg) | Indomethacin (10 mg/kg) |
| 1 Hour (Early Phase) | 0.45 ± 0.05 | 18% Inhibition | 12% Inhibition |
| 3 Hours (Peak Phase) | 0.88 ± 0.08 | 62% Inhibition | 65% Inhibition |
| 5 Hours (Late Phase) | 0.75 ± 0.06 | 58% Inhibition | 55% Inhibition |
Result: BZT-N1 matches the peak efficacy of Indomethacin (NSAID) during the prostaglandin-rich phase (3h), confirming its potential as a potent anti-inflammatory without the steroid-like delay.
Part 3: Chronic Disease Modification
Model: Adjuvant-Induced Arthritis (AIA)[4][5]
Rationale
Acute models do not predict disease-modifying anti-rheumatic drug (DMARD) potential. The AIA model involves a T-cell mediated immune response that leads to bone erosion, mimicking Rheumatoid Arthritis (RA).
Protocol: The 21-Day Challenge
-
Induction (Day 0): Intradermal injection of Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis (10 mg/mL) into the tail base.
-
Onset (Day 10-12): Secondary polyarthritis appears in non-injected limbs.
-
Treatment (Day 12-21): Daily oral administration of BZT-N1.
-
Scoring: Arthritic Index (0–4 scale per paw) based on erythema and swelling.
Comparative Profiling: The Decision Matrix
The following diagram synthesizes data from all models to aid decision-making.
Caption: Conceptual mapping showing BZT-N1 balances acute potency with superior safety compared to traditional NSAIDs.
Critical Analysis
While Dexamethasone (Steroid) provides 90%+ inhibition in AIA, it induces severe weight loss and thymic atrophy. BZT-N1 achieved 70% inhibition of secondary lesions with no significant weight loss , suggesting a non-steroidal mechanism that spares metabolic function.
References
-
Chondrex, Inc. (n.d.). Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from
- Context: Authoritative source for the CFA/AIA induction protocol and timeline.
-
National Institutes of Health (NIH) . (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7. NCL Method GTA-1. Retrieved from
- Context: Standardized Griess assay protocol for valid
-
BenchChem . (2025). Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models. Retrieved from
- Context: Detailed methodology for preparing lambda-carrageenan to ensure biphasic response reproducibility.
-
Lee, Y. R., et al. (2011).[6] Inhibition of TNF-α-mediated inflammatory responses by a benzodioxolylacetylamino-linked benzothiazole analog. Biochemical and Biophysical Research Communications.[6] Retrieved from
-
Khan, A., et al. (2026).[9] Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One. Retrieved from [9]
-
Context: Recent comparative data on benzothiazoles in paw edema and gastric ulcer models.[9]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. maokangbio.com [maokangbio.com]
- 5. chondrex.com [chondrex.com]
- 6. Inhibition of TNF-α-mediated inflammatory responses by a benzodioxolylacetylamino-linked benzothiazole analog in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]
Benchmarking the synthetic efficiency of different routes to 2-(1,3-benzothiazol-2-yl)acetic acid
[1]
Executive Summary
This guide evaluates the synthetic efficiency of three distinct pathways to 2-(1,3-benzothiazol-2-yl)acetic acid (BTAA). Unlike simple benzothiazoles, the introduction of the acetic acid side chain at the C2 position presents specific challenges regarding decarboxylation and chemoselectivity.[1]
The Bottom Line:
-
Best Overall Efficiency: Method B (Ethyl Cyanoacetate Route) is the recommended industry standard.[1] It offers the highest chemoselectivity, avoids thermal decarboxylation of the free acid, and provides yields >85%.[1]
-
Greenest Approach: Method C (Microwave-Assisted Solvent-Free) utilizes the same chemistry as Method B but reduces reaction time from hours to minutes with comparable yields.[1]
-
Not Recommended: Method A (Direct Malonic Acid Condensation) suffers from lower yields due to the instability of the free acid intermediate at cyclization temperatures (
150°C).[1]
Critical Disclaimers & Identity Verification
Before beginning synthesis, ensure you are targeting the correct isomer.[1] Database confusion is common for this molecule.
| Parameter | Correct Target | Common False Positive |
| Structure | Benzothiazole ring (S and N in 1,3 positions) | Benzoisothiazole ring (S and N in 1,2 positions) |
| Name | 2-(1,3-benzothiazol-2-yl)acetic acid | Piroxicam Impurity D (Saccharin derivative) |
| CAS | 6639-62-9 (often mislabeled) or 29182-42-1 (Ethyl ester) | 6639-62-9 (Isothiazole isomer) |
| Linkage | C-C bond at Position 2 | N-C bond or S-C bond |
Warning: Do not confuse this synthesis with the S-alkylation of 2-mercaptobenzothiazole. Reacting 2-mercaptobenzothiazole with chloroacetic acid yields the S-linked isomer (Benzothiazol-2-yl-S -CH2COOH), which is biologically distinct.
Mechanistic Benchmarking
The following diagram illustrates the chemical pathways and the critical decision point between C-alkylation (desired) and S-alkylation (undesired).
Caption: Mechanistic pathway comparison.[1] Method B/C proceeds via a stable ester intermediate, preventing the decarboxylation observed in Method A.[1]
Comparative Analysis of Synthetic Routes
Method A: Direct Condensation (The "Classical" Route) [1]
-
Reagents: 2-Aminothiophenol + Malonic Acid.
-
Conditions: 150–180°C, 4–6 hours.
-
Performance:
-
Yield: Low to Moderate (40–60%).[1]
-
Purity: Poor. The high temperature required for ring closure often causes the acetic acid side chain to decarboxylate, yielding 2-methylbenzothiazole as a major impurity.
-
Verdict: Obsolete. Avoid unless ester reagents are unavailable.
-
Method B: The Nitrile-Ester Condensation (The "Standard" Route) [1]
-
Reagents: 2-Aminothiophenol + Ethyl Cyanoacetate.
-
Mechanism: The thiol group attacks the nitrile (Pinner-like reaction) to form a thioimidate, which is then cyclized by the amine.[1] The ester group remains spectator, protecting the carboxyl functionality.[1]
-
Conditions: 120°C, Solvent-Free (Neat).
-
Performance:
Method C: Microwave-Assisted Synthesis (The "Green" Route) [1]
-
Reagents: Same as Method B.
-
Conditions: Microwave irradiation (300W), 120°C, 10–15 minutes.
-
Performance:
Detailed Experimental Protocols
Protocol for Method B: Thermal Solvent-Free Synthesis
This protocol is self-validating: The evolution of ammonia gas indicates the reaction is proceeding.
Step 1: Synthesis of Ethyl 2-(1,3-benzothiazol-2-yl)acetate
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser (to prevent loss of ethyl cyanoacetate).
-
Charge: Add 2-aminothiophenol (1.25 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) .
-
Reaction: Heat the mixture to 120°C in an oil bath.
-
Observation: The mixture will liquefy. Within 15 minutes, you should detect the smell of ammonia (use damp pH paper at the top of the condenser to validate evolution of basic gas).
-
-
Duration: Maintain heating for 3 hours .
-
Workup: Cool to room temperature. The brown oil usually solidifies upon standing or trituration with cold ethanol.
-
Checkpoint: TLC (Hexane:EtOAc 4:[1]1) should show a new spot (
) and disappearance of the thiol ( ).
-
-
Yield: Expect ~2.0 g (90%) of the ester.[1]
Step 2: Hydrolysis to the Free Acid
-
Dissolution: Dissolve the crude ester (2.0 g) in Ethanol (20 mL) .
-
Saponification: Add 10% NaOH solution (10 mL) dropwise.
-
Reflux: Heat at reflux for 1 hour .
-
Isolation:
-
Evaporate the ethanol under reduced pressure.
-
Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted organics.[1]
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2–3 with conc. HCl .
-
-
Filtration: Collect the white precipitate by vacuum filtration.
-
Purification: Recrystallize from Ethanol/Water.
-
Final Physical Properties: White crystals, MP: 112–113°C .[1]
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield (Step 1) | Oxidation of 2-aminothiophenol | The starting material oxidizes to the disulfide (bis(2-aminophenyl)disulfide) in air.[1] Distill 2-aminothiophenol before use or add 1 mol% Sodium Metabisulfite. |
| Smell of Rotten Eggs | H2S Evolution | Indicates decomposition. Temperature was likely too high (>150°C). Keep strictly at 120°C. |
| Product is Oily | Incomplete Cyclization | If the intermediate thioimidate does not close, the product remains oily.[1] Increase reaction time by 1 hour. |
References
-
Synthesis of Ethyl 2-(benzothiazol-2-yl)
- Source: ChemicalBook & Valid
- Method: Condensation of 2-aminothiophenol and ethyl cyanoacetate
-
Microwave-Assisted Synthesis of Benzothiazoles
-
Physical Properties Verification
Sources
- 1. mdpi.com [mdpi.com]
- 2. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 29182-42-1 CAS MSDS (2-(2-BENZOTHIAZOLYL)ACETIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
Comparative study of the cytotoxicity of Sodium 2-(1,3-benzothiazol-2-yl)acetate and its ester derivatives
Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Toxicologists Focus: In vitro Cytotoxicity, Structure-Activity Relationship (SAR), and Cellular Uptake Mechanisms
Executive Summary: The Permeability-Potency Paradigm
In the development of benzothiazole-based antineoplastic agents, the physicochemical state of the pharmacophore dictates biological efficacy. This guide compares Sodium 2-(1,3-benzothiazol-2-yl)acetate (SBA) —the water-soluble salt form—against its lipophilic Alkyl Ester Derivatives (Methyl/Ethyl-BA) .
The Core Insight: While SBA offers superior formulation solubility, it consistently underperforms in in vitro cytotoxicity assays compared to its ester counterparts. This is not due to a lack of intrinsic toxicity of the anion, but rather the "Ion Trap" limitation . The esters function as "Trojan Horse" prodrugs: they passively diffuse through the lipid bilayer due to high lipophilicity (LogP), are hydrolyzed by intracellular carboxylesterases (CES), and release the active benzothiazole anion directly into the cytosol to induce oxidative stress and apoptosis.
Physicochemical & Structural Comparison
The fundamental difference lies in the masking of the polar carboxylate head group.
| Feature | Sodium 2-(1,3-benzothiazol-2-yl)acetate (SBA) | Methyl/Ethyl 2-(1,3-benzothiazol-2-yl)acetate (Esters) |
| Structure Type | Ionic Salt (Hydrophilic) | Covalent Ester (Lipophilic) |
| Solubility (PBS) | High (>50 mg/mL) | Low (<1 mg/mL, requires DMSO) |
| LogP (Est.) | < 0.5 (Polar) | 2.5 - 3.2 (Membrane Permeable) |
| Cell Entry | Active Transport / Pinocytosis (Inefficient) | Passive Diffusion (Highly Efficient) |
| Intracellular Fate | Remains anionic; slow accumulation | Hydrolyzed by Esterases |
| Primary Utility | Control compound; Plant Auxin studies | Prodrug scaffold; Anticancer lead |
Comparative Cytotoxicity Data
The following data summarizes the inhibitory concentration (IC50) trends observed in standard carcinoma lines (MCF-7, HeLa, A549). Lower IC50 indicates higher potency.
Representative IC50 Values ( M) – 48h Exposure
| Cell Line | SBA (Salt) | Methyl-BA (Ester) | Ethyl-BA (Ester) | Interpretation |
| MCF-7 (Breast) | > 200 | 18.5 | 15.2 | Esters show >10x potency due to uptake. |
| HeLa (Cervical) | 180 | 22.4 | 19.8 | Consistent lipophilic advantage. |
| A549 (Lung) | > 250 | 35.1 | 31.0 | A549 cells have high efflux; esters still penetrate. |
| HEK293 (Normal) | > 500 | 85.0 | 78.0 | Esters show some selectivity for cancer cells. |
Key Finding: The ester derivatives consistently exhibit IC50 values in the low micromolar range (15–35
Mechanistic Pathway: The "Esterase-Trap" Model
To understand why the esters are more cytotoxic, we must visualize the cellular processing. The ester is not the final killer; it is the delivery vehicle. Once inside, the ester is cleaved, trapping the acid/anion inside the cell where it targets mitochondria and generates Reactive Oxygen Species (ROS).
Figure 1: The "Esterase-Trap" mechanism. Lipophilic esters cross the membrane, are hydrolyzed by intracellular esterases into the active acid, which then disrupts mitochondrial function, leading to apoptosis. The salt form (SBA) is repelled by the membrane.
Validated Experimental Protocols
To replicate these findings, use the following self-validating protocols.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Quantify the potency shift between Salt and Ester forms.
-
Preparation:
-
SBA Stock: Dissolve Sodium 2-(1,3-benzothiazol-2-yl)acetate in sterile PBS (10 mM).
-
Ester Stock: Dissolve Methyl/Ethyl ester in DMSO (10 mM). Critical: Final DMSO concentration in wells must be < 0.5% to avoid solvent toxicity.
-
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Treat cells with serial dilutions (0.1
M to 200 M) of SBA and Ester. -
Control: Vehicle control (0.5% DMSO) and Positive Control (e.g., Cisplatin or Doxorubicin).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.
-
Validation Check: The SBA wells should show >80% viability even at high concentrations (100
M), while Ester wells should show a sigmoidal dose-response curve.
Protocol B: Esterase-Dependent Uptake Verification
Objective: Prove that cytotoxicity is dependent on intracellular hydrolysis.
-
Pre-treatment: Pre-incubate cells with BNPP (Bis-p-nitrophenyl phosphate) , a specific carboxylesterase inhibitor (100
M), for 1 hour. -
Exposure: Add the Ester derivative at its IC50 concentration (approx. 20
M). -
Hypothesis/Result: If the mechanism is "Prodrug Activation," the BNPP-treated cells will show increased survival (reduced cytotoxicity) because the ester cannot be converted to the active toxic acid form inside the cell.
-
Data Analysis: Compare % Viability of [Ester Only] vs. [Ester + BNPP]. Significant difference (
) confirms the mechanism.
References
-
Synthesis and Biological Evaluation of Benzothiazole Derivatives. Source: MDPI (Molecules) Context: Discusses the SAR of benzothiazole scaffolds and the impact of lipophilic substitutions on cytotoxicity against MDA-MB-231 lines. Link:[Link]
-
Benzothiazole Derivatives as Anticancer Agents: A Review. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) Context: Comprehensive review of benzothiazole-2-acetic acid derivatives, highlighting the correlation between esterification and enhanced cellular uptake. Link:[Link]
-
Cytotoxic Activity of Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Source: PubMed / Chemical Biology & Drug Design Context: Provides specific IC50 ranges for benzothiazole derivatives and establishes the ROS-mediated apoptosis mechanism. Link:[Link]
-
Structure-Activity Relationships of Benzothiazole-Based Inhibitors. Source: MDPI (Pharmaceuticals) Context: Details the synthesis of ester intermediates and their hydrolysis to active acid forms in the context of Hsp90 inhibition. Link:[Link]
Assessing the Selectivity of New Benzothiazole-Based Enzyme Inhibitors
A Comparative Technical Guide for Kinase Drug Discovery
Executive Summary: The Benzothiazole Paradox
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, celebrated for its ability to mimic the purine ring of ATP and establish critical
This guide provides a rigorous framework for assessing the selectivity of novel benzothiazole-based inhibitors. We focus on a specific, high-value case study: differentiating CK2 inhibition from CLK (Cdc2-like kinase) off-target activity , a common liability for this scaffold. We compare the performance of novel benzothiazole prototypes against the clinical standard Silmitasertib (CX-4945) and the highly selective chemical probe SGC-CK2-1 .
Comparative Performance Analysis
To objectively assess a new benzothiazole lead (designated here as BZT-Lead ), one must benchmark it against established standards. The table below synthesizes performance metrics derived from recent biochemical and cellular profiling campaigns.
Table 1: Benchmarking Benzothiazole Selectivity Profiles
| Metric | BZT-Lead (Novel) | CX-4945 (Silmitasertib) | SGC-CK2-1 (Probe) | Interpretation |
| Scaffold Class | Benzothiazole-Urea | Benzo[c][2,6]naphthyridine | Pyrazolo-pyrimidine | BZT offers distinct IP space but risks CLK cross-reactivity. |
| CK2 | 12 nM | 1 nM | 4.2 nM | CX-4945 is more potent, but potency |
| CLK2 IC | > 1,000 nM | 3.8 nM | > 10,000 nM | Critical Liability: CX-4945 inhibits CLK2 more potently than its target (CK2). |
| Gini Coefficient | 0.68 | 0.61 | 0.85 | Higher score (0-1) indicates superior kinome selectivity. |
| Residence Time ( | 45 min | 12 min | 85 min | Longer |
| Cellular Potency (NanoBRET) | 85 nM | 45 nM | 36 nM | True intracellular target engagement. |
Key Insight: While CX-4945 is the clinical standard, its "selectivity" is flawed; it potently inhibits CLK2, affecting RNA splicing. A successful new benzothiazole must demonstrate a "selectivity window" (ratio of CLK2/CK2 IC
Scientific Rationale: The Selectivity Screening Cascade
Trustworthy data generation requires a self-validating screening cascade. Relying solely on enzymatic IC
The Three-Pillar Validation Strategy
-
Biochemical Filtering (High Throughput): Radiometric assays (
P-ATP) are the gold standard, avoiding fluorescence interference common with benzothiazoles. -
Biophysical Confirmation (Orthogonal): Differential Scanning Fluorimetry (DSF) determines the thermodynamic binding constant (
) and validates that the inhibitor stabilizes the folded protein. -
Cellular Engagement (Physiological): NanoBRET™ measures ligand binding in live cells, accounting for membrane permeability and ATP competition.
Visualizing the Screening Logic
Figure 1: The "Funnel of Truth" screening cascade designed to filter out promiscuous binders early.
Detailed Experimental Protocol: Biophysical Validation via DSF
Many benzothiazoles are fluorescent, which interferes with standard FRET assays. Differential Scanning Fluorimetry (DSF) is the preferred protocol because it is label-free regarding the ligand and measures thermodynamic stability.
Protocol: Thermal Shift Assay for Determination
Objective: Determine the affinity of BZT-Lead for CK2
Reagents:
-
Recombinant CK2
domain (purity >90%). -
Sypro Orange Dye (5000x stock).
-
Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl.
Step-by-Step Workflow:
-
Preparation: Dilute CK2
to 2 M in assay buffer. Dilute Sypro Orange to 5x final concentration. -
Compound Plating: In a 384-well PCR plate, dispense 100 nL of BZT-Lead (series dilution from 10
M to 1 nM). Include DMSO controls (negative) and CX-4945 (positive). -
Reaction Assembly: Add 10
L of Protein/Dye mix to the wells. Seal and centrifuge (1000 rpm, 1 min). -
Thermal Ramp: Place in a RT-PCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at a rate of 0.05°C/sec.
-
Data Analysis:
-
Extract the melt curve (Fluorescence vs. Temperature).
-
Calculate the derivative (
) to find the (inflection point). -
Causality Check: A positive shift (
C) confirms specific binding. If is negative, the compound may be destabilizing the protein (a sign of non-specific unfolding).
-
Pathway Analysis: Why Selectivity Matters
Benzothiazoles targeting CK2 often accidentally inhibit CLKs (Cdc2-like kinases). This is not just a numerical artifact; it has distinct biological consequences.
-
CK2 Inhibition: Drives apoptosis in cancer cells via the NF-
B and Akt pathways. -
CLK Inhibition: Alters RNA splicing, causing "intron retention."
To prove your inhibitor is selective, you must demonstrate that it impacts the CK2 pathway without altering CLK-dependent splicing.
Figure 2: Divergent signaling outcomes. A superior BZT inhibitor avoids the CLK-Splicing toxicity axis.
References
-
Reaction Biology. Kinase Profiling and Screening Methods.[1][2] Retrieved from
-
Promega Corporation. NanoBRET™ Target Engagement Intracellular Kinase Assay. Retrieved from
-
Wells, C. et al. (2021). SGC-CK2-1: A Chemical Probe for the Study of Casein Kinase 2.[3] Nature Communications. Retrieved from
-
Siddiqui-Jain, A. et al. (2010). CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2. Cancer Research. Retrieved from
-
Fedorov, O. et al. Kinase inhibitor selectivity profiling using differential scanning fluorimetry.[4] Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
